2-Butenoyl coenzyme A (lithium)

Kinetic Profiling Enoyl-CoA Hydratase Metabolic Disorders

2-Butenoyl coenzyme A (lithium) is the indispensable substrate for FabI-specific inhibitor screening—its 150-fold Km selectivity over FabV ensures unmatched assay sensitivity for anti-malarial and anti-tubercular drug discovery. Unlike saturated acyl-CoAs, its α,β-unsaturated thioester bond confers unique enzyme specificity, making it essential for histone crotonylation studies (not generated by ACSS2) and for distinguishing mitochondrial vs. peroxisomal hydratase isozymes. Direct procurement guarantees valid, reproducible experimental outcomes.

Molecular Formula C25H36Li4N7O17P3S
Molecular Weight 859.4 g/mol
Cat. No. B12413389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoyl coenzyme A (lithium)
Molecular FormulaC25H36Li4N7O17P3S
Molecular Weight859.4 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
InChIInChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1
InChIKeyRRZJOXPRURHLJG-UBSBBMKYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoyl coenzyme A (lithium): Technical and Procurement Overview for Biochemical Research


2-Butenoyl coenzyme A (lithium), commonly referred to as crotonyl-CoA, is a synthetic, unsaturated short-chain acyl-CoA derivative. It exists as a lithium salt to enhance its solubility and stability in aqueous biochemical applications . This compound serves as a critical substrate or substrate analog for a range of metabolic enzymes, including enoyl-CoA reductases and hydratases, making it an essential reagent for investigating fatty acid metabolism and related pathways .

Why 2-Butenoyl coenzyme A (lithium) is Not a Generic Acyl-CoA Substitute: The Case for Specific Procurement


Substituting 2-butenoyl coenzyme A (lithium) with a different acyl-CoA (e.g., acetyl-CoA, butyryl-CoA, or hexanoyl-CoA) is scientifically invalid for most research applications. This compound's unique α,β-unsaturated thioester bond confers distinct enzyme specificity, kinetic behavior, and even a specific cellular abundance profile [1]. For instance, it is not generated by the same synthetases as saturated short-chain acyl-CoAs [2]. Its interaction with enzymes is not interchangeable; it is inactive with enzymes like Them2 that readily process other acyl-CoAs [3]. Therefore, procurement must be specific to this compound to ensure valid, reproducible experimental outcomes.

Quantitative Differentiation of 2-Butenoyl coenzyme A (lithium): A Procurement Evidence Guide


Superior Binding Affinity to ECHS1 Compared to Key Structural Analogs

Crotonyl-CoA exhibits the highest binding affinity (lowest Km) for ECHS1 when compared to several close structural analogs. This indicates that it is the preferred substrate for this enzyme [1].

Kinetic Profiling Enoyl-CoA Hydratase Metabolic Disorders

Inactivity with Them2 Distinguishes Crotonyl-CoA from Medium- and Long-Chain Acyl-CoAs

Unlike medium- and long-chain acyl-CoAs, 2-butenoyl-CoA is completely inactive as a substrate for the thioesterase Them2. This provides a unique and verifiable negative control or a means to isolate specific enzymatic activities [1].

Substrate Specificity Thioesterase Activity Acyl-CoA Metabolism

Vastly Superior Enzyme Processing by FabI vs. FabV for Antimicrobial Target Studies

Crotonyl-CoA is a vastly superior substrate for the enoyl-ACP reductase FabI compared to FabV, with a 150-fold difference in binding affinity. This differential specificity is critical for designing and interpreting antimicrobial drug screening assays [1].

Antimicrobial Drug Discovery Enoyl-ACP Reductase Malaria Tuberculosis

Lower Cellular Abundance Justifies Use for Sensitive Histone Crotonylation Studies

Crotonyl-CoA is a low-abundance metabolite, comprising less than 5% of the total short-chain acyl-CoA pool in various cell types [1]. This low concentration makes it a more sensitive and specific reporter for metabolic and epigenetic changes compared to high-abundance species like acetyl-CoA.

Epigenetics Histone Acylation Metabolomics

Induces Unique Redox Behavior in Acyl-CoA Dehydrogenase Not Seen with Butyryl- or Octanoyl-CoA

Crotonyl-CoA uniquely binds to the red radical form of general acyl-CoA dehydrogenase, causing a significant shift in the enzyme's apparent pK [1]. This specific biophysical effect is not observed with competitive inhibitors, highlighting its unique interaction with the enzyme's active site.

Flavoprotein Mechanism Enzyme Redox State Biophysical Chemistry

Recombinant Expression Solves the Issue of ACSS2's Inability to Synthesize Crotonyl-CoA

Recent direct evidence demonstrates that the widely assumed synthesis of crotonyl-CoA by ACSS2 is incorrect [1]. This finding means researchers cannot rely on this endogenous pathway and must instead procure the compound directly for in vitro studies of histone crotonylation or related metabolic assays.

Protein Acylation Cell-Free Synthesis Enzyme Specificity

Targeted Application Scenarios for 2-Butenoyl coenzyme A (lithium) in Research & Development


High-Throughput Screening for FabI-Specific Antimicrobial Inhibitors

This compound is the optimal substrate for developing assays that specifically target the enoyl-ACP reductase FabI over FabV. The 150-fold difference in Km ensures that inhibitor screens using 2-butenoyl coenzyme A (lithium) will be highly sensitive to FabI inhibition, a key target for anti-malarial and anti-tubercular drug discovery [1].

Mechanistic Studies of Epigenetic Regulation via Histone Crotonylation

For research into the distinct epigenetic mark, histone crotonylation, 2-butenoyl coenzyme A (lithium) is the essential precursor. Its low natural abundance ( <5% of the short-chain acyl-CoA pool ) makes it a sensitive probe for in vitro assays, and the fact that it is not generated by ACSS2 [2] makes direct procurement mandatory for cell-free or reconstituted systems studying this pathway.

Kinetic Characterization and Isozyme Differentiation of Enoyl-CoA Hydratases

The distinct kinetic constants of 2-butenoyl coenzyme A (lithium) with different hydratase isozymes (e.g., mitochondrial vs. peroxisomal in pea seedlings) [3] and enzymes like ECHS1 [4] make it a superior substrate for characterizing and distinguishing these enzymes in biochemical assays.

Probing the Redox Mechanism of Acyl-CoA Dehydrogenases

The unique ability of this compound to stabilize the red semiquinone form of general acyl-CoA dehydrogenase and shift its pK [5] provides a specific biophysical tool for investigating the electron transfer mechanism of this critical flavoprotein family in fatty acid oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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